molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9

[1,3]Dioxolo[4,5-b]pyridine

Cat. No.: B1315109
CAS No.: 72138-73-9
M. Wt: 123.11 g/mol
InChI Key: YIIOTOBXQVQGSV-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H5NO2 It is characterized by a fused ring system consisting of a pyridine ring and a dioxole ring

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation .

Biochemical Analysis

Biochemical Properties

[1,3]Dioxolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the GABA A receptor, where it exhibits anticonvulsant activity . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and results in therapeutic effects. Additionally, this compound has been found to exhibit neuroprotective properties by interacting with specific enzymes involved in oxidative stress pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes involved in synaptic transmission and neuroprotection . This modulation of gene expression leads to enhanced neuronal survival and function. Furthermore, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the GABA A receptor, leading to its activation or inhibition . This binding interaction results in changes in the receptor’s conformation and activity, which in turn affects downstream signaling pathways. Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress, thereby exerting a protective effect on cells . These molecular interactions collectively contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its therapeutic effects on neuronal cells, promoting sustained neuroprotection and improved cellular function . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, there is an increased risk of adverse effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species within cells . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s pharmacokinetics and its potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its therapeutic effects, as it allows the compound to interact with specific biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4,5-b]pyridine involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is advantageous due to its simplicity, broad substrate scope, and high yield of products.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolo-pyridine oxides, while reduction may yield dioxolo-pyridine hydrides.

Comparison with Similar Compounds

Similar Compounds

    [1,3]Dioxolo[4,5-g]chromenones: These compounds share a similar dioxole ring structure but differ in the fused ring system.

    [1,3]Dioxolo[4,5-c]pyridines: These compounds have a similar pyridine ring but differ in the position of the dioxole ring.

Uniqueness

[1,3]Dioxolo[4,5-b]pyridine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to interact with the GABA receptor and its potential as an anticonvulsant agent set it apart from other similar compounds.

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIOTOBXQVQGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502662
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72138-73-9
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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